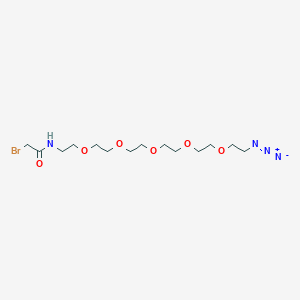

Bromoacetamido-PEG5-azide

Description

Contextualization of Heterobifunctional Linkers in Contemporary Research

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups at their ends. scbt.comchemscene.com This design allows them to connect two different molecules or functional groups in a controlled manner. scbt.comchemscene.com Unlike homobifunctional linkers, which have identical reactive groups and can lead to unwanted self-conjugation or polymerization, heterobifunctional linkers enable sequential reactions. thermofisher.comcreative-biolabs.com This step-by-step approach provides high specificity and minimizes the formation of undesirable byproducts, which is critical for creating well-defined conjugates. chemscene.comcreative-biolabs.com

In contemporary research, these linkers are indispensable tools. Scientists use them to study protein-protein, protein-DNA, and protein-ligand interactions, which helps to elucidate cellular signaling pathways. scbt.com They are also fundamental in the development of advanced biomaterials, biosensors, and drug delivery systems by enabling the immobilization of biomolecules onto various surfaces. scbt.com The ability to selectively join different molecular entities makes heterobifunctional linkers invaluable for designing complex and functional molecular systems in biochemistry, molecular biology, and materials science. scbt.com

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Functional Material Design

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer that has become a cornerstone in biomedical and materials science research. sigmaaldrich.com Its properties, including low toxicity and non-immunogenicity, make it an ideal component for applications within biological systems. sigmaaldrich.comresearchgate.net The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins, peptides, and oligonucleotides. sigmaaldrich.com

The significance of PEG extends to the design of functional materials. The inclusion of PEG chains in a linker molecule, such as Bromoacetamido-PEG5-azide, increases the water solubility of the entire construct. medkoo.combroadpharm.com In material science, PEG is used to create hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water and are resistant to protein adhesion. sigmaaldrich.com These PEG-based materials are extensively used in tissue engineering and for creating surfaces that resist non-specific protein binding. sigmaaldrich.com Furthermore, PEG's versatility allows it to be incorporated into various polymer architectures, including linear, branched, or multi-arm designs, to tailor the properties of the final material for specific applications like drug delivery or thermal energy management. sigmaaldrich.comrsc.org

Overview of this compound's Dual Reactivity in Academic Applications

This compound is a heterobifunctional crosslinking reagent that exemplifies the synergy of a PEG spacer with two distinct reactive functionalities. broadpharm.com Its structure is designed for specific, sequential conjugation reactions.

The dual reactivity of this compound is conferred by its two terminal groups:

Bromoacetamido group : This group reacts specifically with nucleophiles, most notably the thiol groups found in cysteine residues of proteins. The bromine atom is an excellent leaving group, facilitating a stable thioether bond formation under mild conditions. medkoo.combroadpharm.com

Azide (B81097) group : The azide moiety is highly versatile and primarily used in "click chemistry." It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage. medkoo.combroadpharm.com Alternatively, it can react with strained cyclooctyne (B158145) derivatives like BCN or DBCO in a strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without the need for a copper catalyst. medkoo.comimyjet.com

This orthogonal reactivity allows researchers to first conjugate the bromoacetamide end to a thiol-containing molecule and then, after purification, attach the azide end to an alkyne-bearing molecule, or vice versa. The PEG5 spacer, a chain of five ethylene (B1197577) glycol units, enhances the aqueous solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules. medkoo.combroadpharm.com

A notable academic application of this compound includes its use as a linker in the development of sophisticated immunotherapies. For instance, it has been cited in research for the generation of ex-vivo CS1-OKT3 dual-specific bivalent antibody-armed effector T cells, which are designed to target and mediate cellular immunity against multiple myeloma. broadpharm.com

Below are the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1415800-37-1 medkoo.com |

| Molecular Formula | C₁₄H₂₇BrN₄O₆ medkoo.com |

| Molecular Weight | 427.30 g/mol medkoo.com |

| IUPAC Name | N-(17-azido-3,6,9,12,15-pentaoxaheptadecyl)-2-bromoacetamide medkoo.com |

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFHNNLUORRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Bromoacetamido Peg5 Azide

General Principles of PEGylation in Heterobifunctional Compound Synthesis

Poly(ethylene glycol), or PEG, is a non-toxic, non-immunogenic, and water-soluble polymer that has found extensive use in biomedical and pharmaceutical applications. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, proteins, and nanoparticles. wikipedia.org PEGylation can enhance water solubility, increase systemic retention by reducing renal clearance, and mask the conjugated molecule from the host's immune system. wikipedia.org

While early PEGylation techniques often utilized homobifunctional PEGs (polymers with identical reactive groups at both ends), the increasing sophistication of bioconjugation has driven the demand for heterobifunctional PEGs. wikipedia.org These are PEG derivatives featuring two different reactive functional groups at their termini. wikipedia.org This dual functionality allows for the sequential and controlled linkage of two different molecular entities, with the PEG chain acting as a flexible, hydrophilic spacer. wikipedia.org

The synthesis of heterobifunctional PEGs is a cornerstone of modern bioconjugation chemistry. A common approach involves the "desymmetrization" of a symmetrical PEG diol, where one hydroxyl group is selectively converted to a desired functionality, leaving the other available for a different modification. nih.govrsc.org The choice of terminal groups is critical and is dictated by the intended application. Commonly employed reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides or vinyl sulfones for targeting thiols, and bioorthogonal groups like azides and alkynes for "click chemistry" reactions. wikipedia.org The compound Bromoacetamido-PEG5-azide is a prime example of a heterobifunctional linker, equipped with a bromoacetamide group for alkylation of nucleophiles and an azide (B81097) group for click chemistry. medchemexpress.commedkoo.com

Approaches to the Preparation of this compound and its Analogs

The synthesis of this compound and its analogs, which differ by the length of the PEG chain, requires a multi-step, controlled chemical process. The general strategy involves the sequential introduction of the azide and the bromoacetamide functionalities onto a PEG backbone. A versatile and common route starts from a commercially available, symmetrical PEG diol. mdpi.com

One established method for creating heterobifunctional PEGs is the asymmetric modification of the terminal hydroxyl groups. mdpi.com This can be achieved by monotosylation or monomesylation of the PEG diol, which activates one hydroxyl group for nucleophilic substitution. nih.govrsc.org This activated group can then be converted into an azide by reaction with sodium azide. mdpi.com The remaining terminal hydroxyl group on the resulting azido-PEG-alcohol intermediate is then converted into the bromoacetamide moiety. This typically involves a two-step process: first, the hydroxyl group is converted to an amine, and second, the amine is acylated using a bromoacetylating agent like bromoacetyl bromide or bromoacetic anhydride. An alternative pathway involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains one of the desired functional groups in a protected form. researchgate.netmdpi.com

The following table outlines a plausible synthetic pathway for this compound, starting from the corresponding amino-PEG-azide precursor.

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Purpose |

|---|---|---|---|---|

| 1 | HO-(CH₂CH₂O)₅-H (Pentaethylene Glycol) | 1. Mesyl Chloride (MsCl), Base 2. Sodium Azide (NaN₃) | N₃-(CH₂CH₂O)₅-H (Azido-PEG5-Alcohol) | Introduction of the azide group at one terminus. nih.govrsc.orgmdpi.com |

| 2 | N₃-(CH₂CH₂O)₅-H | 1. Mesyl Chloride (MsCl), Base 2. Ammonia (NH₃) or Gabriel Synthesis | N₃-(CH₂CH₂O)₅-NH₂ (Azido-PEG5-Amine) | Conversion of the terminal hydroxyl group to an amine. nih.govmdpi.com |

| 3 | N₃-(CH₂CH₂O)₅-NH₂ | Bromoacetyl bromide or Bromoacetic anhydride, Base | BrCH₂CONH-(CH₂CH₂O)₅-N₃ (this compound) | Acylation of the amine to form the final bromoacetamide group. |

This stepwise approach ensures high yields and purity of the final heterobifunctional product, which is crucial for its subsequent use in precise bioconjugation applications. The purity and identity of the intermediates and the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Advanced Derivatization Techniques for Diverse Conjugation Requirements

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The bromoacetamide and azide groups can participate in distinct conjugation reactions, allowing for the specific and directional linkage of different molecules. medchemexpress.com

The bromoacetamide group is a reactive alkylating agent. It readily undergoes nucleophilic substitution with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides. nih.govacs.org This reaction is efficient and forms a stable thioether bond, making it a valuable tool for site-specific protein modification. acs.org

The azide group is a key component for bioorthogonal "click chemistry". medchemexpress.com It can react with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,4-disubstituted triazole ring. nih.govchemicalbook.com Alternatively, for applications where the cytotoxicity of copper is a concern, the azide can react with strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a metal catalyst. medchemexpress.comchemicalbook.com These click reactions are highly specific, efficient, and can be performed in complex biological media.

The table below summarizes the primary derivatization strategies for this compound.

| Functional Group | Reaction Type | Reacting Partner | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Bromoacetamide | Nucleophilic Substitution (Alkylation) | Thiol (-SH) | Thioether | Forms a stable covalent bond; commonly used for targeting cysteine residues in proteins. nih.govacs.org |

| Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | High efficiency and specificity; requires a copper(I) catalyst. nih.govmedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Bioorthogonal (no catalyst needed); suitable for live-cell applications. medchemexpress.comchemicalbook.com |

This dual reactivity allows researchers to design complex conjugates. For instance, a protein can first be attached via its cysteine residues to the bromoacetamide end of the linker. Subsequently, a second molecule, such as a fluorescent dye, a drug, or an imaging agent functionalized with an alkyne, can be "clicked" onto the azide terminus. nih.gov This modular approach provides a powerful platform for constructing precisely defined bioconjugates for a wide array of applications, including targeted drug delivery and diagnostic imaging. nih.govnih.gov

Mechanistic Investigations of Reactivity Profiles of Bromoacetamido Peg5 Azide

Nucleophilic Substitution Reactions at the Bromoacetamide Moiety

The bromoacetamide group is an alkylating agent that reacts with nucleophiles. chemicalbook.com The carbon atom adjacent to the bromine is electrophilic, making it susceptible to attack by electron-rich species. The bromide ion is an excellent leaving group, which facilitates the reaction. chemicalbook.comprecisepeg.com This reactivity is frequently exploited for the modification of proteins and other biomolecules. nih.gov

In biological systems, the bromoacetamide moiety exhibits significant selectivity for thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins. precisepeg.com The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, resulting in the formation of a stable thioether bond. researchgate.netmdpi.com

The high reactivity and selectivity for thiols are governed by several factors. The sulfur atom in a thiol is a soft nucleophile, which reacts preferentially with the soft electrophilic carbon of the bromoacetamide. Furthermore, under typical physiological pH conditions (around 7.4), a fraction of cysteine's thiol groups exists in the more nucleophilic thiolate anion form (-S⁻), which dramatically increases the reaction rate compared to the protonated thiol (-SH). This targeted reaction allows for the site-specific labeling of proteins at cysteine residues. researchgate.netmdpi.com The covalent thioether linkage formed is irreversible under physiological conditions. researchgate.net

While the alkylation of thiols is the primary reaction pathway for the bromoacetamide group, side reactions with other nucleophilic functional groups present in biomolecules can occur. These competing pathways can affect the specificity and efficiency of the desired conjugation.

The primary amine of lysine (B10760008) side chains and the N-terminus of proteins are also nucleophilic and can react with the bromoacetamide group, although this reaction is generally slower than with thiols. Other potential nucleophiles include the imidazole (B134444) ring of histidine and, to a lesser extent, the carboxylate groups of aspartate and glutamate. Hydrolysis of the bromoacetamide group, where water acts as the nucleophile, is another possible side reaction that can deactivate the linker, particularly at higher pH values and extended reaction times. Minimizing these side reactions often involves careful control of reaction conditions such as pH, temperature, and reaction duration.

Table 1: Reactivity Profile of the Bromoacetamide Moiety

| Nucleophile | Amino Acid Residue | Reaction Product | Relative Reactivity | Notes |

|---|---|---|---|---|

| Thiolate | Cysteine | Thioether | High | The primary target for alkylation in bioconjugation; reaction is rapid and forms a stable covalent bond. precisepeg.comresearchgate.net |

| Amine | Lysine, N-terminus | Secondary Amine | Moderate | Potential side reaction, generally slower than with thiols. Reaction rate is pH-dependent. |

| Imidazole | Histidine | Alkylated Imidazole | Low to Moderate | Can occur, but typically requires specific conditions or proximity effects within a protein's structure. |

| Water | (Solvent) | Hydroxyacetamide | Low | Represents a competing hydrolysis pathway that deactivates the linker. |

Kinetics and Selectivity of Thiol-Bromoacetamide Alkylation in Biological Systems

Azide-Alkyne Cycloaddition (Click Chemistry) Utilizing the Azide (B81097) Functionality

The terminal azide group (-N₃) of Bromoacetamido-PEG5-azide is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comchemicalbook.com The azide allows for covalent ligation to molecules containing an alkyne functional group through a 1,3-dipolar cycloaddition, forming a stable triazole ring. broadpharm.combiochempeg.com This reaction can be performed under two main paradigms: catalyzed or catalyst-free.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a catalyzed click reaction. creative-biolabs.com It specifically joins terminal alkynes and azides to exclusively form a 1,4-disubstituted 1,2,3-triazole. acs.org The reaction is extremely robust, proceeding with high yields in a wide variety of solvents, including water, and across a broad pH range (typically 4-12), making it highly suitable for bioconjugation. creative-biolabs.comacs.org

The mechanism involves the formation of a copper(I) acetylide intermediate. creative-biolabs.com This complex then reacts with the azide group in a stepwise process, leading to a six-membered copper-containing ring that rearranges and, upon protonation, releases the stable triazole product and regenerates the catalyst. creative-biolabs.comacs.org While early proposals suggested a monomeric copper catalyst, further studies indicate that dinuclear or multinuclear copper species may be the active catalytic entities, which can accelerate the reaction. creative-biolabs.comacs.org A significant challenge for in vivo applications is the cytotoxicity associated with the copper catalyst, which has driven the development of catalyst-free alternatives. biochempeg.com

To circumvent the issue of copper toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.com This reaction is a cornerstone of bioorthogonal chemistry, which refers to reactions that can proceed within living systems without interfering with native biochemical processes. SPAAC utilizes cyclooctynes, which are eight-membered ring structures containing a highly strained alkyne bond. researchgate.net

This ring strain significantly lowers the activation energy of the cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and without the need for a catalyst. biochempeg.com The reaction of an azide with a strained cyclooctyne (B158145) is highly selective and forms a stable triazole linkage, making SPAAC an invaluable tool for in vivo labeling and imaging. medchemexpress.comchemicalbook.comresearchgate.net

Among the various strained cyclooctynes developed for SPAAC, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most widely used. The azide group on this compound can react efficiently with both DBCO and BCN. medchemexpress.comchemicalbook.combroadpharm.com

Dibenzocyclooctyne (DBCO): DBCO is a highly reactive strained alkyne that undergoes rapid cycloaddition with azides. axispharm.comscbt.com The fused benzene (B151609) rings contribute to its strain and also provide a hydrophobic character. Its reaction with azides is among the fastest bioorthogonal reactions available, making it ideal for applications where reaction speed is critical or when dealing with low concentrations of reactants. axispharm.comscbt.com

Bicyclo[6.1.0]nonyne (BCN): BCN is another effective strained cyclooctyne that is reactive towards azides in catalyst-free conditions. broadpharm.com It is generally considered less bulky and more hydrophilic than DBCO. researchgate.net While still highly efficient, the reaction rate of BCN with azides is typically slower than that of DBCO. For example, studies have shown that benzyl (B1604629) azides react faster with DBCO than with BCN. researchgate.net The choice between DBCO and BCN can depend on the specific requirements of an experiment, such as the need for maximum speed (favoring DBCO) versus different solubility or steric profiles (potentially favoring BCN).

Table 2: Comparison of DBCO and BCN for SPAAC Reactions with Azides

| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |

|---|---|---|

| Structure | Cyclooctyne fused with two benzene rings | Cyclooctyne fused with a cyclopropane (B1198618) ring |

| Reactivity with Azides | Very High | High |

| Reaction Kinetics | Generally faster than BCN. researchgate.net | Slower than DBCO but still very efficient for bioorthogonal ligation. researchgate.net |

| Hydrophilicity | More hydrophobic | More hydrophilic |

| Steric Hindrance | More bulky | Less bulky than DBCO. researchgate.net |

| Primary Application | Rapid bioconjugation, in vivo labeling where speed is critical. axispharm.com | Bioorthogonal labeling and imaging in aqueous environments. precisepeg.combroadpharm.com |

Advanced Applications in Bioconjugation and Biofunctionalization Research

Protein and Peptide Modification for Enhanced Biological Activity

The unique architecture of Bromoacetamido-PEG5-azide makes it a versatile tool for modifying proteins and peptides to enhance their biological functions or to create novel constructs for research and therapeutic applications.

Site-Specific Conjugation Strategies for Antibodies and Antibody Fragments

One common strategy involves the reduction of the interchain disulfide bonds in the hinge region of an antibody, which exposes free sulfhydryl groups. nih.gov These thiols can then be selectively targeted by the bromoacetamide group of the linker. In a study focused on antibody-targeted PET imaging, reduced anti-CEA IgG was alkylated on its hinge region sulfhydryls with this compound. nih.gov This approach ensures that the linker is attached at a location distant from the antigen-binding sites (Fab regions), thereby preserving the antibody's ability to recognize its target. Mass spectrometry analysis confirmed the successful conjugation, revealing the attachment of multiple PEG5-azide linkers per antibody molecule. nih.gov Similarly, this linker has been used to alkylate the hinge-reduced murine anti-human CD3 antibody (OKT3) and a humanized anti-CEA antibody (M5A) for the development of T-cell engaging constructs. nih.gov

This site-specific conjugation offers a significant advantage over random conjugation methods (e.g., targeting lysine (B10760008) residues), which can result in a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles.

| Antibody/Fragment | Targeted Residue | Conjugation Chemistry | Application | Reference |

| Anti-CEA IgG | Hinge region cysteines | Thiol-alkylation | PET Imaging with Lipid Nanodiscs | nih.gov |

| Anti-CEA F(ab') | Hinge region cysteines | Thiol-alkylation | LND Conjugation | nih.gov |

| OKT3 (anti-CD3) | Hinge region cysteines | Thiol-alkylation | T-cell Engager Development | nih.gov |

| M5A (anti-CEA) | Hinge region cysteines | Thiol-alkylation | T-cell Engager Development | nih.gov |

Development of Multi-Functional Protein Constructs

The dual-reactive nature of this compound is instrumental in the assembly of multi-functional protein constructs. mpg.de Once a protein is functionalized with the linker via its bromoacetamide group, the terminal azide (B81097) becomes available for a subsequent click chemistry reaction. axispharm.com This modular approach allows for the attachment of a second molecule, which can be a fluorescent dye, a photosensitizer, a drug molecule, or even another protein. mpg.de

This strategy enables the construction of sophisticated bioconjugates with tailored properties. For example, a therapeutic protein could be modified with the linker and subsequently conjugated to a targeting ligand to improve its localization to specific tissues or cells. Alternatively, an enzyme could be linked to an antibody to deliver enzymatic activity to a target site. The high efficiency and orthogonality of click chemistry ensure that the second conjugation step proceeds with high yield and minimal side reactions, preserving the function of both the protein and the attached molecule. mdpi.com

Functionalization of Nucleic Acids and Oligonucleotides

This compound also serves as a bridge for conjugating peptides, proteins, and other molecules to nucleic acids and oligonucleotides. mdpi.com In this context, the azide end of the linker is typically utilized first. Oligonucleotides can be synthesized with or modified to contain a reactive group, such as an alkyne, that can readily undergo a click reaction with the azide on the linker. mdpi.comresearchgate.net

Small Molecule Tagging and Reporter Integration

The linker facilitates the tagging of small molecules and the integration of reporter groups for detection and imaging purposes. A thiol-containing small molecule can be reacted with the bromoacetamide end of the linker. The resulting azide-functionalized small molecule can then be "clicked" onto a larger scaffold, such as a protein or nanoparticle, that has been modified to bear an alkyne or DBCO group.

Conversely, a protein or other biomolecule can first be modified with this compound. The azide group then serves as a handle for attaching a variety of reporter molecules, such as fluorescent dyes or biotin, that have been derivatized with a compatible click chemistry partner. researchgate.net This allows for the creation of custom probes for immunoassays, fluorescence microscopy, and other detection methodologies. The PEG spacer can help to extend the reporter group away from the biomolecule, potentially reducing quenching effects and improving detection sensitivity.

Nanomaterial Surface Functionalization and Biocompatibilization

The functionalization of nanomaterials is a rapidly growing area of research, with applications in drug delivery, medical imaging, and diagnostics. This compound is a valuable tool for modifying the surface of these materials to enhance their biocompatibility and to attach targeting ligands. axispharm.com

Covalent Attachment to Lipid Nanodiscs and Other Nanocarriers

A notable application is the functionalization of lipid nanodiscs (LNDs), which are nanoscale phospholipid bilayers stabilized by membrane scaffold proteins. nih.gov These structures can be used as carriers for drugs and imaging agents. In a published study, antibodies were covalently attached to LNDs to create targeted imaging agents. nih.gov The process involved reacting the reduced hinge-region thiols of an anti-CEA antibody with this compound to produce an azido-functionalized antibody. nih.gov In parallel, LNDs were prepared containing DSPE-PEG-DBCO lipids. The final step was the strain-promoted azide-alkyne cycloaddition (SPAAC) between the azido-antibody and the DBCO-functionalized LNDs. nih.gov This resulted in the covalent attachment of the antibody to the nanodisc surface, creating a targeted vehicle for PET imaging. nih.gov

Engineering of Bio-interfaces for Cell Adhesion and Sensing

The engineering of sophisticated bio-interfaces is fundamental to advancing cell biology research and developing novel diagnostic tools. These interfaces, designed to interact with living cells in a controlled manner, are critical for studying and manipulating cell adhesion and for creating sensitive biosensors. This compound has emerged as a key enabling tool in this field, offering a versatile platform for the surface modification of biomolecules and materials. broadpharm.comthermofisher.com Its unique heterobifunctional structure allows for a two-step conjugation strategy, providing precision and control in the construction of complex biological architectures. broadpharm.comcreative-biolabs.commedkoo.com

The core utility of this compound lies in its distinct reactive ends separated by a polyethylene (B3416737) glycol (PEG) spacer. broadpharm.commedkoo.com The bromoacetamido group readily reacts with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. axispharm.com This reaction forms a stable thioether bond. The other end of the molecule features an azide group, which is a key component for "click chemistry." broadpharm.comcreative-biolabs.com This azide can specifically and efficiently react with alkyne-containing molecules, such as those modified with Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. broadpharm.commedchemexpress.com The PEG5 linker between these two functional groups enhances the water solubility of the entire construct and provides a flexible spacer arm, which can be crucial for maintaining the function of the conjugated biomolecules. broadpharm.commedkoo.com

This dual-reactivity is extensively exploited to modify proteins, particularly antibodies, for cell targeting applications. In a typical research application, the hinge region of an antibody can be mildly reduced to expose free sulfhydryl groups. nih.govnih.gov this compound is then used to alkylate these specific sites, attaching the PEG5-azide moiety to the antibody. nih.govnih.gov This "azido-antibody" becomes a versatile building block. It can then be "clicked" onto a surface or another molecule that has been functionalized with a compatible alkyne group.

Research in cancer immunotherapy provides a compelling example of this application. Scientists have engineered the surface of T-cells to enhance their ability to target and destroy tumor cells. nih.gov In one approach, an anti-CD3 antibody (hOKT3) was modified with a DBCO group, while a cancer-targeting anti-CEA antibody (M5A) was modified using this compound to introduce the azide function. nih.gov By sequentially introducing these modified antibodies, a direct link could be formed on the T-cell surface via a click reaction, effectively creating a bispecific T-cell engager that redirects the T-cell to lyse CEA-positive cancer cells. nih.gov

Similarly, in the realm of biosensing and bioimaging, this linker is used to construct targeted nanoparticles. Researchers have developed antibody-targeted lipid nanodiscs for PET imaging of tumors expressing Carcinoembryonic Antigen (CEA). nih.gov In this work, an anti-CEA antibody was first reduced and then reacted with this compound. nih.gov The resulting azido-antibody was then conjugated, via a click reaction, to lipid nanodiscs that were functionalized with DBCO. nih.gov This precise engineering of the nanodisc's bio-interface allowed for specific targeting and imaging of CEA-positive tumors.

The table below outlines the strategic use of this compound in creating these functional bio-interfaces.

| Component | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Application | Research Finding |

| This compound | Bromoacetamido | Sulfhydryl (-SH) on reduced antibody (e.g., anti-CEA M5A) nih.govnih.gov | Azide (-N₃) | DBCO-functionalized molecule (e.g., nanodisc, another antibody) nih.govnih.gov | Cell Surface Engineering & Sensing | Enables the creation of dual-specific T-cell engaging antibodies on the cell surface for redirected tumor cell lysis. nih.gov |

| This compound | Bromoacetamido | Thiol groups on hinge region of anti-CEA antibody nih.gov | Azide (-N₃) | DSPE-PEG2000-DBCO Lipid Nanodiscs (LND) nih.gov | Bioimaging & Sensing | Facilitates the construction of antibody-targeted nanodiscs for PET imaging of CEA-positive tumors. nih.gov |

This methodical approach to bioconjugation, enabled by linkers like this compound, is crucial for developing surfaces that can selectively adhere to or sense specific cell types, driving forward innovation in targeted therapies and advanced diagnostics.

Research Paradigms in Drug Discovery and Development Utilizing Bromoacetamido Peg5 Azide

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.com These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein. nih.gov Bromoacetamido-PEG5-azide serves as a PEG-based PROTAC linker, playing a crucial role in the synthesis and function of these targeted protein degraders. chemicalbook.comtargetmol.cnmedchemexpress.com

Role as a PEG-Based Linker in PROTAC Architectures and its Influence on Target Degradation

The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound offers several advantages as a PROTAC linker. The polyethylene (B3416737) glycol (PEG) chain is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. chemicalbook.com

The bromoacetamide and azide (B81097) functional groups provide orthogonal handles for a modular and efficient synthesis of PROTAC libraries. The bromoacetamide group can react with a thiol group on a target-protein-binding ligand, while the azide group can be coupled to an alkyne-modified E3 ligase ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. broadpharm.commedchemexpress.comiris-biotech.de This modular approach allows for the rapid generation of a diverse set of PROTACs with varying linker lengths and attachment points, facilitating the optimization of target degradation. nih.govnih.gov

The length and flexibility of the PEG linker, in this case, a five-unit chain, are crucial for productive ternary complex formation. The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet constrained enough to favor a conformation that allows for efficient ubiquitin transfer. The specific length of the PEG5 linker can therefore directly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.

Structure-Activity Relationship Studies of PROTAC Linkers Derived from this compound

Structure-activity relationship (SAR) studies are essential for optimizing the design of PROTACs. For linkers derived from this compound, SAR investigations would systematically explore how modifications to the linker structure affect PROTAC activity. Key parameters that are often investigated include:

Linker Length: While this compound provides a specific length, researchers often synthesize and evaluate a series of PROTACs with varying PEG chain lengths (e.g., PEG3, PEG4, PEG6) to determine the optimal distance for ternary complex formation and target degradation for a specific target and E3 ligase pair. hodoodo.com

Linker Composition: The composition of the linker can be altered to include different chemical motifs, which can influence the linker's rigidity, polarity, and ability to form hydrogen bonds. While the core of this linker is a PEG chain, modifications can be introduced to fine-tune its properties.

Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are critical. SAR studies often involve synthesizing isomers with different attachment points to identify the optimal geometry for productive ternary complex formation.

In a study focused on developing degraders for hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), researchers investigated the structure-activity relationships of PROTACs, focusing on aspects like the conjugation site on the E3 ligase ligand. rsc.org While this study did not specifically use this compound, it highlights the importance of linker and conjugation strategy in PROTAC design. Molecular dynamics simulations can also be employed to understand how different linker conformations affect the stability of the ternary complex. rsc.org

Strategies for Targeted Therapeutic Delivery Systems

Beyond PROTACs, this compound is a valuable component in the development of various targeted therapeutic delivery systems. The goal of these systems is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects.

Conjugation to Enhance Targeted Accumulation in Disease Sites

The functional groups of this compound allow for its conjugation to a wide range of molecules to create targeted drug delivery vehicles. The bromoacetamide group can be used to attach the linker to targeting ligands such as antibodies, antibody fragments, or small molecules that bind to receptors overexpressed on diseased cells. The azide group can then be used to attach a therapeutic payload, such as a cytotoxic drug or an imaging agent, via click chemistry. google.com

For instance, liposomes or nanoparticles can be functionalized with this compound. google.com The PEG linker can help to create a hydrophilic shell around the nanoparticle, which can improve its stability and circulation time in the bloodstream. The targeting ligand attached to the linker can then guide the nanoparticle to the desired tissue or cells. Studies have shown that targeted liposomal formulations can lead to predominant accumulation of the drug in specific organs, such as the liver. science.gov

Development of Antibody-Drug Conjugates (ADCs) and Other Biologics

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used as a linker in the construction of ADCs. dcchemicals.com The bromoacetamide group can react with cysteine residues in the antibody, often in the hinge region, to form a stable covalent bond. precisepeg.com The azide group then provides a site for the attachment of the drug payload using click chemistry.

The use of a PEG linker in ADCs can offer several benefits. It can improve the solubility and stability of the ADC and may also influence the drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy. Furthermore, the PEG spacer can help to distance the cytotoxic drug from the antibody, potentially reducing any interference with the antibody's binding to its target antigen.

In one study, this compound was used to derivatize the hinge region sulfhydryl groups of an anti-CEA IgG antibody and its F(ab') fragment. nih.gov This allowed for the subsequent attachment of other molecules via click chemistry, demonstrating the utility of this linker in creating complex bioconjugates for applications such as PET imaging. nih.gov

Methodological Frameworks for Analysis and Characterization of Bromoacetamido Peg5 Azide Conjugates

Spectroscopic Techniques for Structural Elucidation of Conjugates

Spectroscopic methods are fundamental in confirming the covalent attachment of the Bromoacetamido-PEG5-azide linker and assessing the structural integrity of the modified biomolecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for the detailed structural analysis of PEGylated molecules. nih.gov ¹H NMR, in particular, can be used to quantify the degree of PEGylation by integrating the characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone protons, which resonate at a distinct chemical shift, against the signals from the biomolecule. nih.govcreativebiomart.net For instance, the large number of equivalent protons in the PEG chain produces a sharp and intense signal, allowing for sensitive detection and quantification, even in complex biological fluids like blood or serum. nih.gov Furthermore, advanced NMR techniques, such as solid-state NMR, can provide atomic-level information on the structural integrity of proteins post-PEGylation, which is often challenging with other structural biology methods. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides complementary information by identifying the characteristic vibrational modes of the functional groups involved in the conjugation. The disappearance of the azide (B81097) (N₃) stretching vibration band, typically observed around 2100 cm⁻¹, and the appearance of new bands corresponding to the formed triazole ring in click chemistry reactions confirm successful conjugation. researchgate.netresearchgate.net Changes in the amide I and II bands of a protein can also indicate conformational alterations upon PEGylation.

A representative application of spectroscopic analysis is the characterization of an antibody conjugated with this compound. The following table illustrates the expected spectroscopic shifts.

| Spectroscopic Technique | Analyte | Key Signal/Band | Expected Observation Post-Conjugation | Reference |

| ¹H NMR | PEG moiety | -(CH₂-CH₂-O)n- protons | Intense, sharp peak around 3.6 ppm | nih.govcreativebiomart.net |

| FTIR | Azide group | N₃ asymmetric stretch | Disappearance of band around 2100 cm⁻¹ | researchgate.netresearchgate.net |

| FTIR | Triazole ring | C=C and C-N stretches | Appearance of new characteristic bands | researchgate.net |

Chromatographic Methods for Purification and Purity Assessment of Bioconjugates

Chromatographic techniques are indispensable for the purification of this compound conjugates from unreacted starting materials and for assessing the purity of the final product.

Size-Exclusion Chromatography (SEC) is a primary method for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their differences in hydrodynamic radius. sigmaaldrich.com The attachment of the PEG chain significantly increases the size of the biomolecule, leading to an earlier elution time compared to the unmodified species. chromatographyonline.com SEC is effective for removing low molecular weight impurities and can be used to quantify the extent of aggregation in the conjugate sample. chromatographyonline.comlcms.cz

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a biomolecule, resulting in a shorter retention time on a reversed-phase column compared to the unmodified molecule. nih.gov RP-HPLC is particularly useful for separating positional isomers of PEGylated proteins and for analytical assessment of purity. frontiersin.org

The following table summarizes the application of different chromatographic techniques in the analysis of a PEGylated antibody fragment (Fab).

| Chromatographic Method | Separation Principle | Expected Elution Behavior of PEGylated Fab | Information Obtained | Reference |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Elutes earlier than unmodified Fab | Purity, aggregation, separation from free PEG | sigmaaldrich.comchromatographyonline.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Elutes earlier than unmodified Fab | Purity, separation of isomers | frontiersin.orgnih.gov |

| Ion-Exchange Chromatography (IEX) | Surface Charge | Elution time shifts depending on pI change | Purity, separation of positional isomers | nih.gov |

Mass Spectrometry for Molecular Weight Confirmation and Conjugation Efficiency Determination

Mass spectrometry (MS) is a critical tool for the precise determination of the molecular weight of the bioconjugate, which directly confirms the successful attachment of the this compound linker and allows for the calculation of conjugation efficiency.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used for the analysis of PEGylated proteins. covalx.com It provides the average molecular weight of the conjugate and can reveal the heterogeneity of the sample, showing a distribution of species with different numbers of attached PEG chains. researchgate.netresearchgate.net The mass spectrum of a PEGylated protein will show a series of peaks separated by the mass of the ethylene (B1197577) glycol monomer unit (44 Da), which is characteristic of PEGylation. researchgate.net

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC/MS), offers high resolution and accuracy for the analysis of bioconjugates. ingenieria-analitica.com LC/MS can separate different PEGylated species before they enter the mass spectrometer, simplifying the resulting mass spectra. frontiersin.orgingenieria-analitica.com This technique is powerful for identifying the exact number of PEG linkers attached to the biomolecule and can even be used to pinpoint the site of conjugation through peptide mapping experiments. ingenieria-analitica.comacs.org For instance, a study involving the conjugation of this compound to an antibody's light and heavy chains used mass spectrometry to confirm that one PEG5-azide was attached per light chain and three per heavy chain. nih.gov

Research findings on the mass spectrometric analysis of a peptide modified with homologous biotinyl azides containing PEG3, PEG4, and PEG5 linkers demonstrated the ability to resolve these closely related species. chemrxiv.org The observed mass differences corresponded precisely to the incremental mass of the ethylene glycol units. chemrxiv.org

| Mass Spectrometry Technique | Information Provided | Example Application | Key Finding | Reference |

| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity | Analysis of PEGylated Amylin | Observation of peptide fragments with mass distributions differing by 44 Da, confirming PEGylation. | researchgate.net |

| LC-ESI-MS | Precise molecular weight, conjugation stoichiometry, site of modification | Characterization of an antibody-PEG5-azide conjugate | Confirmed the attachment of one PEG5-azide per light chain and three per heavy chain. | nih.gov |

| DDA-MS/MS with homologous tags | Identification of modified peptides | Analysis of peptides tagged with Biotin-PEG3/4/5-azide | Successful identification and differentiation of peptides based on the PEG linker length. | chemrxiv.org |

Biochemical and Cell-Based Assays for Functional Validation of Conjugates

While physical characterization methods confirm the structural integrity of the this compound conjugate, biochemical and cell-based assays are essential to ensure that the biological activity of the modified molecule is retained or appropriately modulated.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to assess the binding activity of a PEGylated antibody or protein to its target. nih.gov A competitive ELISA format can be used to quantify the concentration of PEGylated proteins in various biological samples. abcam.com It is crucial to design the assay to distinguish between the PEGylated and un-PEGylated forms to accurately determine the functional concentration of the conjugate. nih.gov

Cell-Based Functional Assays provide a more physiologically relevant assessment of the conjugate's activity. For example, if the biomolecule is a therapeutic antibody, its ability to induce a specific cellular response, such as apoptosis or inhibition of proliferation in target cancer cells, can be measured. ucl.ac.ukresearchgate.net The results from these assays are critical for validating that the conjugation process has not compromised the intended biological function. For instance, the functionality of antibody fragments conjugated to nanoparticles via a PEG linker can be validated through cell-based assays that measure target cell binding and subsequent therapeutic effects. ucl.ac.uk

Click Chemistry-Based Assays can be employed to validate the presence and reactivity of the terminal azide group on the conjugate. scbt.comnih.gov This is particularly important for applications where the azide serves as a handle for subsequent bioorthogonal ligation. The azide-functionalized conjugate can be reacted with an alkyne-bearing reporter molecule (e.g., a fluorophore), and the resulting signal can be quantified to confirm the availability of the azide for further reactions. nih.gov

The table below outlines a framework for the functional validation of an antibody-drug conjugate (ADC) prepared using a this compound linker.

| Assay Type | Purpose | Example Readout | Expected Outcome for a Functional Conjugate | Reference |

| Target Binding ELISA | To confirm retention of antigen binding affinity | Colorimetric signal proportional to bound antibody | The PEGylated antibody retains high affinity for its target antigen. | nih.govabcam.com |

| In Vitro Cytotoxicity Assay | To assess the potency of the ADC | Cell viability (e.g., MTT or CellTiter-Glo assay) | The ADC demonstrates specific and potent killing of target cancer cells. | researchgate.net |

| Bioorthogonal Ligation Assay | To validate the reactivity of the terminal azide | Fluorescence signal from an alkyne-fluorophore | Efficient "click" reaction, indicating an accessible and reactive azide group. | nih.gov |

| Confocal Microscopy | To visualize cellular uptake and localization | Fluorescence imaging of a labeled conjugate | The conjugate is internalized by target cells. | ucl.ac.uk |

By integrating these diverse analytical methodologies, a comprehensive understanding of the structural and functional properties of this compound conjugates can be achieved, ensuring their suitability for their intended research or therapeutic applications. The combination of these techniques provides a robust framework for quality control and characterization. frontiersin.org

Emerging Research Directions and Future Outlook for Bromoacetamido Peg5 Azide

Integration with Orthogonal and Cascade Reaction Chemistries

The distinct reactivity of the terminal groups on Bromoacetamido-PEG5-azide is central to its utility in sophisticated conjugation schemes. The bromoacetamide group reacts specifically with free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins, forming a stable thioether bond. precisepeg.comnih.gov Simultaneously, the azide (B81097) group remains available for highly specific and efficient bioorthogonal reactions. broadpharm.commedkoo.com

This orthogonality allows for controlled, stepwise conjugation. A biomolecule with an available thiol can first be selectively modified via the bromoacetamide group. The resulting conjugate, now bearing a terminal azide, can be introduced into a complex biological environment to react with a second molecule containing a compatible functional group, such as a terminal alkyne or a strained cyclooctyne (B158145). medchemexpress.combiochempeg.com

The most prominent bioorthogonal reaction involving the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" that forms a stable triazole linkage. nih.govacs.org For applications within living systems where copper's cytotoxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative, reacting the azide with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). medchemexpress.comissuu.com

This dual-mode reactivity enables the design of cascade reactions for assembling multi-component systems. For instance, researchers have used this strategy to create dual-specific, bivalent T-cell engaging antibodies (dbBiTEs). In one approach, an anti-CD3 antibody was functionalized using a bromoacetamide-DIBO reagent, while a tumor-antigen-targeting antibody was functionalized with a bromoacetamido-PEG5-azido derivative. researchgate.net The subsequent SPAAC reaction between the DIBO and azide groups linked the two full-length antibodies, creating a bispecific construct capable of engaging T-cells at the tumor site. researchgate.net This modular approach highlights the power of using orthogonal chemistries to build complex therapeutic proteins that would be difficult to produce through genetic engineering alone. nih.govresearchgate.net

Advancements in Multivalent and Supramolecular Conjugation Strategies

Multivalency, the simultaneous presentation of multiple binding sites, is a key biological principle for enhancing avidity and eliciting specific cellular responses. This compound and similar heterobifunctional PEG linkers are instrumental in developing multivalent therapeutics. By attaching these linkers to protein scaffolds, multiple copies of a targeting ligand, drug, or imaging agent can be conjugated, leading to improved efficacy. nih.govbiochempeg.com

A notable application is the creation of multivalent antibody fragments. nih.gov Single-chain variable fragments (scFv) can be engineered with a cysteine residue for site-specific conjugation. By reacting a di-scFv-Cys construct with azide- and alkyne-functionalized PEG-bromoacetamide linkers, researchers have synthesized tetravalent antibody constructs via a CuAAC reaction. nih.gov These multivalent constructs demonstrated significantly increased tumor-binding affinity compared to their monovalent or bivalent counterparts. nih.gov The PEG linker not only facilitates the conjugation but also helps maintain the stability and solubility of the final assembly. nih.gov

The field of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent interactions, is another promising frontier. PEG chains are well-known for their role in forming supramolecular structures like hydrogels and micelles. fu-berlin.descispace.com The functional end-groups of this compound can be used to direct or stabilize these assemblies. For example, PEG-based hydrogels can be formed through click reactions between multi-arm PEG-azides and PEG-alkynes, creating cross-linked networks for applications like 3D cell culture or drug delivery. acs.orgrsc.org Researchers have designed unique cross-linkers combining a PEG backbone with sliding cyclodextrins to create highly stretchable and conductive supramolecular networks for bioelectronics. stanford.edu While not a direct application of this compound itself, these studies demonstrate the potential for integrating functionalized PEGs into advanced supramolecular systems. stanford.edumdpi.com

Exploration of Novel Therapeutic and Diagnostic Modalities Beyond Current Applications

The versatility of the bromoacetamide-PEG-azide linker system is driving the exploration of new therapeutic and diagnostic platforms beyond established uses like antibody-drug conjugates (ADCs) and basic PEGylation.

Targeted Protein Degradation : this compound is listed as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com The linker in a PROTAC is a critical component, and PEG linkers like this one can be used to connect the target-binding ligand and the E3 ligase ligand, while providing favorable solubility and pharmacokinetic properties. medchemexpress.comiacademic.info

Radiopharmaceuticals for Imaging and Therapy : In nuclear medicine, bifunctional linkers are essential for connecting a targeting biomolecule (like an antibody or peptide) to a chelator that can hold a metallic radionuclide for PET/SPECT imaging or radiotherapy. nih.govaxispharm.com PEG linkers are often incorporated to improve the pharmacokinetic properties of the radiotracer, such as enhancing tumor uptake and modifying excretion kinetics. nih.gov DOTA-PEG-azide and DOTA-PEG-bromoacetamide reagents are available, demonstrating the modularity of this system for developing targeted radiopharmaceuticals. axispharm.comprecisepeg.com

Dual-Acting Prodrugs : Researchers are developing bifunctional linkers to create prodrugs that can carry and release two different therapeutic agents. acs.org For example, a linker was designed with a thiol-reactive maleimide (B117702) group and a cleavable dipeptide spacer to conjugate both doxorubicin (B1662922) and paclitaxel. acs.org The bromoacetamide-PEG-azide structure provides a similar platform for attaching two different payloads through orthogonal chemistry, enabling the development of combination therapies within a single molecular entity.

Challenges and Opportunities in Translating this compound Based Technologies to Pre-Clinical Studies

The translation of technologies utilizing this compound from the laboratory to pre-clinical and clinical settings presents both significant opportunities and challenges.

Challenges:

Immunogenicity of PEG : A primary concern for all PEGylated therapeutics is the potential for an immune response. Pre-existing and treatment-induced anti-PEG antibodies have been detected in a notable percentage of the population, potentially due to widespread exposure to PEG in consumer products. researchgate.netjst.go.jp These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions. jst.go.jpmdpi.com

Complexity and Heterogeneity : The synthesis of complex bioconjugates using bifunctional linkers can result in a heterogeneous mixture of products. researchgate.netacs.org Incomplete reactions or side reactions can lead to variations in the drug-to-antibody ratio (for ADCs) or the number of ligands attached, which complicates analytical characterization, manufacturing, and regulatory approval. researchgate.net

Physicochemical Properties : While PEGylation generally improves solubility, the large size and complex structure of the resulting conjugates can impact their pharmacokinetic and pharmacodynamic properties in ways that are difficult to predict. iacademic.info Steric hindrance from the PEG chain might also interfere with the binding of the therapeutic moiety to its target. researchgate.net

Clinical Translation of Complex Chemistries : The use of bioorthogonal reactions, while powerful in the lab, adds complexity to the manufacturing process. The need to synthesize and characterize multiple reactive components and ensure the efficiency and purity of the final conjugation step can be a hurdle for clinical translation. scispace.com

Opportunities:

Improved Pharmacokinetics : The core benefit of PEGylation is the potential to extend the circulating half-life of drugs, reduce renal clearance, and improve stability. mdpi.comissuu.com This can lead to less frequent dosing and a better therapeutic window.

Targeted Delivery : By linking a potent therapeutic agent to a targeting moiety (e.g., an antibody), the linker enables the drug to be delivered specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity. researchgate.net

Enabling Novel Constructs : The linker's ability to facilitate the creation of multivalent drugs, bispecific antibodies, and PROTACs opens the door to therapeutic strategies that cannot be achieved with conventional small molecules or biologics. nih.goviacademic.info These advanced constructs have the potential to overcome drug resistance and address previously "undruggable" targets.

Modularity and Platform Potential : The orthogonal nature of the linker's reactive ends allows for a "plug-and-play" approach. The same targeting molecule could potentially be paired with different payloads (e.g., a cytotoxic drug, an imaging agent, a protein degrader) using the same fundamental conjugation strategy, accelerating the development of new therapeutic candidates. nih.gov

Q & A

Q. What is the molecular architecture of Bromoacetamido-PEG5-azide, and how do its functional groups enable diverse bioconjugation applications?

this compound consists of three key components:

- A bromoacetamide group for thiol-selective alkylation (e.g., cysteine residues in proteins).

- An azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

- A PEG5 spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility in aqueous and biological systems . Methodological Insight: For targeted conjugations, pre-functionalize thiol-containing molecules (e.g., antibodies) with the bromoacetamide moiety under pH 7–8, followed by CuAAC with alkyne-modified partners (e.g., fluorescent tags) .

Q. What are the established synthetic routes for this compound, and how is its purity validated?

Synthesis typically involves:

- Stepwise PEGylation: Bromoacetamide is conjugated to a PEG5 backbone, followed by azide functionalization.

- Purification via size-exclusion chromatography or HPLC.

- Characterization :

- NMR (¹H, ¹³C) to confirm PEG spacer integrity and functional group attachment.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- HPLC (≥95% purity threshold) to ensure absence of unreacted intermediates .

Q. What storage conditions are critical for maintaining this compound stability?

- Store at –20°C in anhydrous, light-protected vials to prevent hydrolysis of the bromoacetamide group and azide degradation.

- Reconstitute aliquots in dry DMSO or PBS (pH 7.4) immediately before use to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound in dual-conjugation strategies (e.g., simultaneous thiol alkylation and click chemistry)?

- Sequential Reactions : Perform thiol alkylation first (pH 7.5–8.5, 2–4 hr, 25°C), then CuAAC (1–2 mM CuSO₄, sodium ascorbate, 1:1.2 molar ratio of azide:alkyne, 37°C, 1 hr).

- Kinetic Control : Use excess bromoacetamido reagent (1.5–2x) to ensure complete thiol modification before introducing the alkyne partner.

- Compatibility Check : Avoid competing nucleophiles (e.g., amines) during thiol alkylation to prevent side reactions .

Q. What experimental factors contribute to variability in conjugation yields, and how can reproducibility be improved?

- Critical Parameters :

- pH : Thiol reactivity peaks at pH 8–8.5; deviations reduce alkylation efficiency.

- Temperature : Elevated temperatures (>37°C) may degrade PEG spacers or azides.

- Reagent Ratios : Optimize using a design-of-experiments (DoE) approach for stoichiometry and reaction time.

- Troubleshooting :

- Low yields: Verify azide-alkyne purity via FTIR or TLC.

- Aggregation: Increase PEG5 spacer length or add surfactants (e.g., Tween-20) .

Q. How does the PEG5 spacer influence the pharmacokinetics and biodistribution of this compound-conjugated therapeutics?

- Solubility : PEG5 enhances aqueous solubility, critical for in vivo applications.

- Stealth Effect : PEGylation reduces immune clearance and prolongs circulation half-life.

- Steric Effects : Shorter PEG chains (e.g., PEG3) may limit accessibility to sterically hindered targets. Validate using dynamic light scattering (DLS) or surface plasmon resonance (SPR) .

Q. What strategies mitigate azide group instability in reducing or oxidizing environments during cellular immunotherapy applications?

- Stabilization : Use copper-stabilizing ligands (e.g., THPTA or BTTAA) to protect azides during CuAAC in serum-containing media.

- Alternative Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids cytotoxic copper, suitable for live-cell labeling .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.